3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a phenyl group, a ketone group, and a bicyclic azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing a phenylpropyl group and an azabicyclohexane moiety. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Shares the bicyclic core but lacks the phenylpropyl group.
Cyclopropane-1,2-dicarboxylic acid anhydride: Similar bicyclic structure but different functional groups.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with a different ring size and functional groups.
Uniqueness
3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its combination of a phenylpropyl group and a bicyclic azabicyclohexane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-12(9-4-2-1-3-5-9)6-7-15-13(17)10-8-11(10)14(15)18/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXNVVAELKLOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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